(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride
Brand Name: Vulcanchem
CAS No.: 1798786-48-7
VCID: VC11644788
InChI: InChI=1S/C18H24N2O2.ClH/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;/h6-7,9-12,16H,8H2,1-5H3;1H/t16-;/m0./s1
SMILES: CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.[Cl-]
Molecular Formula: C18H25ClN2O2
Molecular Weight: 336.9 g/mol

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride

CAS No.: 1798786-48-7

Cat. No.: VC11644788

Molecular Formula: C18H25ClN2O2

Molecular Weight: 336.9 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride - 1798786-48-7

Specification

CAS No. 1798786-48-7
Molecular Formula C18H25ClN2O2
Molecular Weight 336.9 g/mol
IUPAC Name (2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;chloride
Standard InChI InChI=1S/C18H24N2O2.ClH/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;/h6-7,9-12,16H,8H2,1-5H3;1H/t16-;/m0./s1
Standard InChI Key TULITKASNZDSFD-NTISSMGPSA-N
Isomeric SMILES CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)C(=O)O)C.[Cl-]
SMILES CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.[Cl-]
Canonical SMILES CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.[Cl-]

Introduction

Chemical Identification and Structural Analysis

Molecular and Stereochemical Features

The compound is characterized by an imidazolium core substituted with a mesityl group (2,4,6-trimethylphenyl) at the 3-position and an (S)-configured 1-carboxy-3-methylbutyl side chain at the 1-position . Its IUPAC name, (2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid; chloride, reflects its stereochemistry and functional groups. The (S)-enantiomer is specified in the synthesis, which is critical for its biological activity and interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC18H25ClN2O2C_{18}H_{25}ClN_2O_2
Molecular Weight336.9 g/mol
CAS Number1798786-48-7
IUPAC Name(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid; chloride
SMILESCC1=CC(=C(C(=C1)C)N2C=CN+C@@HC(=O)O)C.[Cl-]

Spectroscopic and Computational Characterization

Infrared (IR) spectroscopy of analogous imidazolium salts reveals characteristic absorption bands for carboxylate (1700cm1\sim 1700 \, \text{cm}^{-1}) and imidazolium rings (1550cm1\sim 1550 \, \text{cm}^{-1}) . Density Functional Theory (DFT) calculations predict strong hydrogen bonding between the chloride anion and the carboxylic acid group, stabilizing the crystal lattice .

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves three key steps:

  • Formation of the imidazolium ring: A nucleophilic substitution reaction between 2,4,6-trimethylaniline and a halogenated precursor under basic conditions.

  • Attachment of the carboxy-3-methylbutyl side chain: A stereospecific alkylation using (S)-4-methylpentanoic acid derivatives to ensure enantiomeric purity .

  • Chloride counterion incorporation: Ion exchange or direct quaternization with hydrochloric acid.

Table 2: Optimal Synthesis Conditions

ParameterConditionSource
SolventAnhydrous tetrahydrofuran (THF)
Temperature0–5°C (step 1); 25°C (step 2)
Reaction Time12–24 hours
Yield65–78%

Purification and Quality Control

The crude product is purified via recrystallization from ethanol/water mixtures, achieving ≥98% purity (HPLC) . Chiral chromatography confirms enantiomeric excess (>99% ee) .

Physical and Chemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in hexane or diethyl ether. Aqueous solubility is pH-dependent due to the carboxylic acid group (pKa4.2pK_a \approx 4.2) . Solid-state stability exceeds 24 months at −20°C under inert atmospheres .

Crystal Packing and Hydrogen Bonding

X-ray crystallography of related imidazolium chlorides shows infinite one-dimensional chains via O–H···Cl and C–H···Cl interactions . The carboxylate group participates in homoconjugated O–H···O hydrogen bonds (2.47A˚2.47 \, \text{Å}), enhancing lattice stability .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing chiral active pharmaceutical ingredients (APIs), particularly anticoagulants and protease inhibitors . Its mesityl group improves metabolic stability by sterically shielding the imidazolium core.

Ionic Liquids and Catalysis

Imidazolium chlorides are widely used as ionic liquids for green chemistry applications. The carboxy-3-methylbutyl side chain enhances solubility in biphasic systems, facilitating catalytic reactions in organic synthesis .

ParameterValueSource
Storage Temperature−20°C (desiccated)
PPEGloves, goggles, lab coat

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